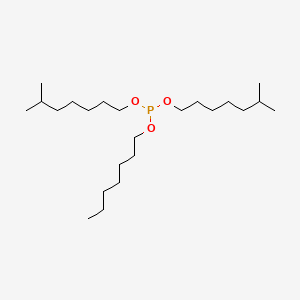
Heptyl bis(6-methylheptyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl bis(6-methylheptyl) phosphite is an organophosphorus compound with the molecular formula C16H35O2P It is a phosphite ester, which means it contains a phosphorus atom bonded to three alkyl or aryl groups through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptyl bis(6-methylheptyl) phosphite can be synthesized through the reaction of heptanol with phosphorus trichloride or phosphorus tribromide in the presence of a hydrocarbon tertiary amine. The reaction typically occurs at temperatures ranging from -30°C to 200°C, with a preferred range of 15°C to 65°C . The process involves the selective extraction of the trialkyl phosphite from the reaction mixture using an aliphatic or cycloaliphatic hydrocarbon as the extraction solvent .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Heptyl bis(6-methylheptyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates or phosphonates.
Reduction: It can be reduced to form phosphines.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include phosphates, phosphonates, and substituted phosphites, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Heptyl bis(6-methylheptyl) phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used as an antioxidant in polymer stabilization and as a flame retardant in various materials.
Mechanism of Action
The mechanism of action of heptyl bis(6-methylheptyl) phosphite involves its ability to act as an antioxidant. It functions by decomposing hydroperoxides, thereby preventing the degradation of polymers and other materials. The compound’s reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus . The formation of acidic hydrogen phosphates during the reaction enhances its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
Bis(6-methylheptyl)phosphinic acid: Similar in structure but contains a phosphinic acid group instead of a phosphite ester.
Diisooctylphosphinic acid: Another related compound with similar applications in polymer stabilization and flame retardancy.
Uniqueness
Heptyl bis(6-methylheptyl) phosphite is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. Its effectiveness as an antioxidant and flame retardant is enhanced by the presence of these groups, making it a valuable compound in various industrial applications.
Properties
Molecular Formula |
C23H49O3P |
|---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
heptyl bis(6-methylheptyl) phosphite |
InChI |
InChI=1S/C23H49O3P/c1-6-7-8-9-14-19-24-27(25-20-15-10-12-17-22(2)3)26-21-16-11-13-18-23(4)5/h22-23H,6-21H2,1-5H3 |
InChI Key |
LTRYFZIFPQECKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOP(OCCCCCC(C)C)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















